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molecular formula C9H6Cl2O4 B8682314 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid

Cat. No. B8682314
M. Wt: 249.04 g/mol
InChI Key: MZOAKOKTRSSQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04188390

Procedure details

Hydrolysis of ethyl 6,7-dichloro-1,4-benzodioxan-2-carboxylate (5.0 g.) with sodium hydroxide (10%, 10.9 ml.) in ethanol (50 ml.) gave 6,7-dichloro-1,4-benzodioxan-2-carboxylic acid (3.4 g.) m.p. 155°-158° C. with a consistent NMR spectrum and identical Rf (TLC) with an authentic sample.
Name
ethyl 6,7-dichloro-1,4-benzodioxan-2-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:16]([Cl:17])=[CH:15][C:5]2[O:6][CH:7]([C:10]([O:12]CC)=[O:11])[CH2:8][O:9][C:4]=2[CH:3]=1.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[C:16]([Cl:17])=[CH:15][C:5]2[O:6][CH:7]([C:10]([OH:12])=[O:11])[CH2:8][O:9][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 6,7-dichloro-1,4-benzodioxan-2-carboxylate
Quantity
5 g
Type
reactant
Smiles
ClC1=CC2=C(OC(CO2)C(=O)OCC)C=C1Cl
Name
Quantity
10.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(OC(CO2)C(=O)O)C=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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